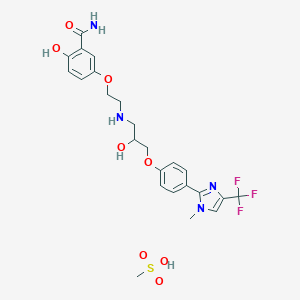
Rauwolscine 4-aminophenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rauwolscine 4-aminophenylcarboxamide is a synthetic compound that belongs to the family of alpha-adrenergic receptor antagonists. It is also known as alpha-yohimbine or P-aminophenylcarboxamide. This compound is a highly potent and selective antagonist of the alpha-2 adrenergic receptor subtype. It has been widely used in scientific research to study the physiological and biochemical effects of alpha-2 adrenergic receptor blockade.
Mécanisme D'action
Rauwolscine 4-aminophenylcarboxamide acts as a selective antagonist of the alpha-2 adrenergic receptor subtype. It binds to the receptor and blocks the action of the endogenous ligands, norepinephrine and epinephrine. This results in an increase in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose metabolism. It has also been shown to increase blood pressure and heart rate. This compound has also been shown to modulate pain perception and enhance the release of neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Rauwolscine 4-aminophenylcarboxamide has several advantages for laboratory experiments. It is a highly potent and selective antagonist of the alpha-2 adrenergic receptor subtype, which makes it an ideal tool for studying the physiological and biochemical effects of alpha-2 adrenergic receptor blockade. However, one of the limitations of using this compound is that it can have off-target effects on other receptors. Therefore, it is important to use appropriate controls and to interpret the results carefully.
Orientations Futures
There are several future directions for research related to rauwolscine 4-aminophenylcarboxamide. One area of research is related to the role of alpha-2 adrenergic receptors in the regulation of pain perception. Another area of research is related to the role of alpha-2 adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Additionally, there is a need for further research to understand the off-target effects of this compound on other receptors. Further research is also needed to explore the potential therapeutic applications of this compound in the treatment of various diseases and disorders.
In conclusion, this compound is a highly potent and selective antagonist of the alpha-2 adrenergic receptor subtype. It has been widely used in scientific research to study the physiological and biochemical effects of alpha-2 adrenergic receptor blockade. This compound has several advantages for laboratory experiments, but it is important to use appropriate controls and to interpret the results carefully. There are several future directions for research related to this compound, including the role of alpha-2 adrenergic receptors in the regulation of pain perception and glucose metabolism, and the potential therapeutic applications of this compound in the treatment of various diseases and disorders.
Méthodes De Synthèse
Rauwolscine 4-aminophenylcarboxamide can be synthesized through a series of chemical reactions starting from the precursor compound, 4-aminophenylacetic acid. The synthesis involves the conversion of 4-aminophenylacetic acid to 4-aminophenylacetyl chloride, which is then reacted with rauwolscine to form the final product, this compound.
Applications De Recherche Scientifique
Rauwolscine 4-aminophenylcarboxamide has been extensively used in scientific research to study the physiological and biochemical effects of alpha-2 adrenergic receptor blockade. It has been used in studies related to the regulation of blood pressure, glucose metabolism, and insulin secretion. This compound has also been used in studies related to the regulation of neurotransmitter release and the modulation of pain perception.
Propriétés
| 108206-13-9 | |
Formule moléculaire |
C26H30N4O2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(1S,15S,18S,19S,20S)-N-(4-aminophenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
InChI |
InChI=1S/C26H30N4O2/c27-16-6-8-17(9-7-16)28-26(32)24-20-13-22-25-19(18-3-1-2-4-21(18)29-25)11-12-30(22)14-15(20)5-10-23(24)31/h1-4,6-9,15,20,22-24,29,31H,5,10-14,27H2,(H,28,32)/t15-,20+,22+,23+,24+/m1/s1 |
Clé InChI |
YOEFRCOYIGZZEZ-JKSKAUHQSA-N |
SMILES isomérique |
C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |
SMILES canonique |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |
Synonymes |
4-aminophenylcarboxamide rauwolscine R-4-APCA rauwolscine 4-aminophenylcarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)


![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)



